molecular formula C25H21N7O B2640597 naphthalen-2-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920405-96-5

naphthalen-2-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2640597
CAS RN: 920405-96-5
M. Wt: 435.491
InChI Key: FKCAWXQNGMUDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The triazole group is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . The naphthalene group is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The piperazine group is a six-membered ring containing two nitrogen atoms. The phenyl group is a six-membered aromatic ring.

Scientific Research Applications

Cancer Treatment

This compound has shown potential in cancer treatment. It has been found to inhibit CDK2, a protein kinase that is a target for cancer treatment . The inhibition of CDK2 can selectively target tumor cells .

Antitumor Activities

The compound has demonstrated significant antitumor activities against various human cancer cell lines. In one study, it was found to inhibit the growth of MCF-7 and HCT-116 cell lines .

Cytotoxic Activities

In addition to its antitumor activities, the compound has also shown cytotoxic activities. It has been found to have superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 .

Enzymatic Inhibitory Activity

The compound has shown significant enzymatic inhibitory activity. For instance, it has demonstrated inhibitory activity against CDK2/cyclin A2 .

Synthesis of Heterocyclic Compounds

The compound plays a crucial role in the synthesis of heterocyclic compounds. It is used in the construction of heterocyclic ring systems, particularly in the synthesis of 1,2,3-triazolo[1,5-a]pyrazines .

Medicinal Chemistry

The compound has found applications in medicinal chemistry. It has been used in the synthesis of a variety of enzymes and receptors, showing versatile biological activities .

Antimicrobial Activity

The compound has shown potential in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Antioxidant Activity

The compound has demonstrated antioxidant properties. Antioxidants are important compounds that reduce or eliminate free radicals, thereby protecting cells against oxidative injury .

properties

IUPAC Name

naphthalen-2-yl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O/c33-25(20-11-10-18-6-4-5-7-19(18)16-20)31-14-12-30(13-15-31)23-22-24(27-17-26-23)32(29-28-22)21-8-2-1-3-9-21/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCAWXQNGMUDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.